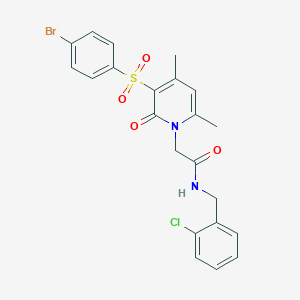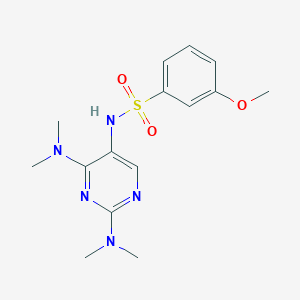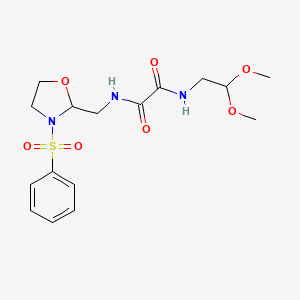
N1-(2,2-dimethoxyethyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2,2-dimethoxyethyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide, commonly referred to as DMOX, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DMOX is a novel oxalamide derivative that exhibits promising properties for the treatment of various diseases.
科学的研究の応用
Antibacterial Activity
One of the primary applications of benzenesulfonyl derivatives is in the development of new antibacterial agents. The compound may exhibit bactericidal activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action often involves the disruption of bacterial cell membrane integrity and the generation of reactive oxygen species that lead to bacterial cell death .
Drug Design and Synthesis
Benzenesulfonyl derivatives are also valuable in drug design and synthesis. They can serve as intermediates in the synthesis of more complex molecules with potential therapeutic applications. The sulfonyl group can act as a bioisostere, mimicking the function of natural metabolites in biological systems, which can be crucial in the design of enzyme inhibitors or receptor modulators .
Cancer Research
Compounds with benzenesulfonyl moieties have been explored for their potential use in cancer research. They may inhibit the growth of cancer cells by interfering with cell signaling pathways or inducing apoptosis. Research in this area could lead to the development of novel anticancer drugs .
Neurological Disorders
The structural complexity of benzenesulfonyl derivatives makes them candidates for the treatment of neurological disorders. They may modulate neurotransmitter systems or protect neurons from oxidative stress, which is beneficial in conditions like Alzheimer’s disease or Parkinson’s disease .
Inflammation Modulation
Due to their potential anti-inflammatory properties, benzenesulfonyl derivatives could be used to treat chronic inflammatory diseases. They may work by inhibiting the production of pro-inflammatory cytokines or by blocking the activity of enzymes involved in the inflammatory response .
Antioxidant Properties
These compounds may also serve as antioxidants, scavenging free radicals and reducing oxidative stress in cells. This property is particularly useful in preventing oxidative damage to DNA, proteins, and lipids, which is a common factor in many degenerative diseases .
Material Science
In material science, benzenesulfonyl derivatives can be utilized in the synthesis of polymers or as additives to improve the properties of materials. Their chemical stability and reactivity make them suitable for applications in creating advanced materials with specific characteristics .
Analytical Chemistry
Lastly, benzenesulfonyl derivatives can be used in analytical chemistry as reagents or standards. They may help in the quantification or identification of other compounds in complex mixtures through techniques like chromatography or mass spectrometry .
特性
IUPAC Name |
N-[[3-(benzenesulfonyl)-1,3-oxazolidin-2-yl]methyl]-N'-(2,2-dimethoxyethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O7S/c1-24-14(25-2)11-18-16(21)15(20)17-10-13-19(8-9-26-13)27(22,23)12-6-4-3-5-7-12/h3-7,13-14H,8-11H2,1-2H3,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQWUMGBIXHXVSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NCC1N(CCO1)S(=O)(=O)C2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2,2-dimethoxyethyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-((2-methylbenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2978983.png)
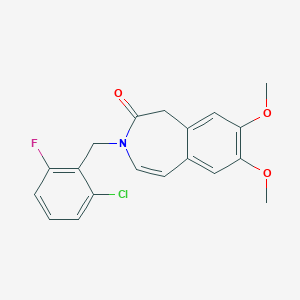
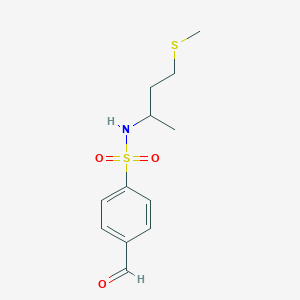
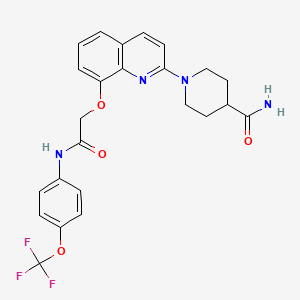
![6-[(1-Benzylaziridin-2-yl)methoxy]isoquinoline](/img/structure/B2978991.png)
![4,5-Dimethoxy-2-[3-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B2978994.png)

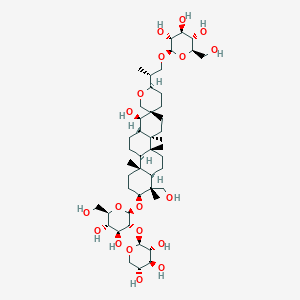
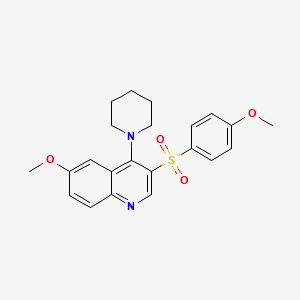
![Ethyl 3-(4-fluorophenyl)-4-oxo-5-(2-phenoxypropanoylamino)thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2978999.png)
![N-(3-ethylphenyl)-2-[3-(4-fluorophenyl)-7-oxoisothiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2979000.png)

